1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate
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Overview
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate is a synthetic organic compound that combines a benzothiazole moiety with an azetidine ring and a phenylsulfonyl propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-chloroaniline with carbon disulfide and chlorine in the presence of a base, followed by cyclization.
Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate β-lactam precursor with a nucleophile under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole and azetidine intermediates with 3-(phenylsulfonyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but lacks the phenylsulfonyl propanoate group.
2-(4-Chlorobenzo[d]thiazol-2-yl)azetidine: Similar core structure but different functional groups.
Uniqueness
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate is unique due to:
Structural Complexity: Combination of benzothiazole, azetidine, and phenylsulfonyl groups.
This compound’s unique structure and reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(benzenesulfonyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLZOKIRYDTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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